1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid
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Description
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O5 and its molecular weight is 297.311. The purity is usually 95%.
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Scientific Research Applications
- Anti-Inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound due to its pyrazole and oxazolyl moieties. It may inhibit pro-inflammatory pathways, making it a candidate for novel drug development .
- Anticancer Properties : Investigations into its effects on cancer cells reveal promising results. The compound’s structure suggests potential interactions with cellular targets involved in cancer progression .
- Chiral Building Block : The stereocenters in this compound make it valuable for asymmetric synthesis. Chemists use it as a chiral building block to create complex molecules with specific stereochemistry .
- Protein Labeling and Modification : Researchers employ this compound for site-specific protein labeling and modification. Its carboxylic acid group allows conjugation to proteins or peptides for biological studies .
- Functionalized Nanoparticles : Scientists investigate its use in functionalizing nanoparticles. The carboxylic acid group can anchor the compound onto nanoparticle surfaces, enhancing their properties .
- Polymer Modification : The compound’s reactivity with polymers makes it useful for modifying polymer surfaces, improving adhesion, and altering material properties .
- Plant Growth Regulators : Some studies explore its potential as a plant growth regulator. By modulating plant hormone pathways, it may enhance crop yield and stress tolerance .
- Ligand Design : Researchers investigate its coordination chemistry with transition metals. The compound’s nitrogen and oxygen donor atoms can form stable complexes, which may find applications in catalysis or materials science .
- Environmental Monitoring : The compound’s stability and functional groups make it suitable for environmental monitoring. Researchers use it as a standard in analytical methods for detecting pollutants or assessing water quality .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Biology
Materials Science and Nanotechnology
Agricultural Chemistry
Coordination Chemistry and Metal Complexes
Environmental Science and Analytical Chemistry
properties
IUPAC Name |
1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)15-9-6-20-7-10(9)16-5-8(4-14-16)11(17)18/h4-5,9-10H,6-7H2,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENBOCXXEKDEFW-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.